molecular formula C10H13NO6S B14707269 Isopropyl N-p-hydroxyphenylcarbamate O-sulfate CAS No. 18928-07-9

Isopropyl N-p-hydroxyphenylcarbamate O-sulfate

Cat. No.: B14707269
CAS No.: 18928-07-9
M. Wt: 275.28 g/mol
InChI Key: SWOMVSNGMIJJMG-UHFFFAOYSA-N
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Description

Isopropyl N-p-hydroxyphenylcarbamate O-sulfate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of isopropyl N-phenylcarbamate, commonly known as Propham, which is used as a selective herbicide. The addition of the O-sulfate group enhances its chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl N-p-hydroxyphenylcarbamate O-sulfate typically involves the sulfation of isopropyl N-p-hydroxyphenylcarbamate. One common method includes the use of sulfur trioxide in the presence of a solvent like dimethylformamide (DMF) under anhydrous conditions . The reaction is facilitated by the addition of tetrabutylammonium counter-ions, which stabilize the sulfate group and improve the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar sulfation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The choice of reagents and solvents, as well as the control of reaction parameters, are crucial for achieving high yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Isopropyl N-p-hydroxyphenylcarbamate O-sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used to substitute the sulfate group, including amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated or carboxylated derivatives, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Isopropyl N-p-hydroxyphenylcarbamate O-sulfate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or as a tool for studying disease mechanisms.

    Industry: The compound’s unique properties make it useful in various industrial applications, such as in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isopropyl N-p-hydroxyphenylcarbamate O-sulfate involves its interaction with specific molecular targets and pathways. The sulfate group can enhance the compound’s ability to interact with proteins and enzymes, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl N-p-hydroxyphenylcarbamate O-sulfate is unique due to its specific structure and the presence of both the carbamate and sulfate groups. This combination of functional groups provides distinct chemical and biological properties that are not found in other similar compounds.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

CAS No.

18928-07-9

Molecular Formula

C10H13NO6S

Molecular Weight

275.28 g/mol

IUPAC Name

propan-2-yl N-(4-sulfooxyphenyl)carbamate

InChI

InChI=1S/C10H13NO6S/c1-7(2)16-10(12)11-8-3-5-9(6-4-8)17-18(13,14)15/h3-7H,1-2H3,(H,11,12)(H,13,14,15)

InChI Key

SWOMVSNGMIJJMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=CC=C(C=C1)OS(=O)(=O)O

Origin of Product

United States

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